2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-

Intramolecular catalysis Hydrolysis kinetics Conformational analysis

2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- (CAS 53855-64-4), commonly referred to as 3-acetoxy-2-naphthoyl chloride, is a specialized acyl chloride derivative featuring both an electrophilic carbonyl chloride at the 2-position and an acetoxy ester at the 3-position of the naphthalene ring. With a molecular formula of C₁₃H₉ClO₃, a molecular weight of 248.66 g/mol, and a computed XLogP3 of 3.4, this compound serves as a chemically orthogonal building block where the acid chloride enables rapid acylation while the acetoxy group functions as a masked hydroxyl.

Molecular Formula C13H9ClO3
Molecular Weight 248.66
CAS No. 53855-64-4
Cat. No. B2402842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-
CAS53855-64-4
Molecular FormulaC13H9ClO3
Molecular Weight248.66
Structural Identifiers
SMILESCC(=O)OC1=CC2=CC=CC=C2C=C1C(=O)Cl
InChIInChI=1S/C13H9ClO3/c1-8(15)17-12-7-10-5-3-2-4-9(10)6-11(12)13(14)16/h2-7H,1H3
InChIKeyVXYVCSPKUYCDHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- (CAS 53855-64-4) Baseline Overview: A Dual-Function Naphthoyl Chloride Building Block


2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- (CAS 53855-64-4), commonly referred to as 3-acetoxy-2-naphthoyl chloride, is a specialized acyl chloride derivative featuring both an electrophilic carbonyl chloride at the 2-position and an acetoxy ester at the 3-position of the naphthalene ring [1]. With a molecular formula of C₁₃H₉ClO₃, a molecular weight of 248.66 g/mol, and a computed XLogP3 of 3.4, this compound serves as a chemically orthogonal building block where the acid chloride enables rapid acylation while the acetoxy group functions as a masked hydroxyl [1][2]. The parent acid, 3-acetoxy-2-naphthoic acid, is a well-characterized aspirin analog whose hydrolysis exhibits intramolecular general base catalysis, a mechanistic feature distinct from its 1-acetoxy isomer [2].

Why Generic Substitution Fails: Structural and Functional Differentiation of 3-Acetoxy-2-naphthoyl chloride (CAS 53855-64-4) from Simple Naphthoyl Chlorides


Simple naphthoyl chlorides such as 2-naphthoyl chloride (CAS 2243-83-6) or 1-naphthoyl chloride (CAS 879-18-5) provide only a single reactive electrophilic center and lack the built-in latent hydroxyl functionality required for sequential derivatization strategies . The 3-acetoxy substituent on CAS 53855-64-4 is not merely a spectator group: in the parent acid form, this acetoxy positioning dictates whether hydrolysis proceeds via intramolecular general base catalysis or nucleophilic attack, with the 3-isomer exhibiting a conformational interconversion rate approximately 1.3 × 10⁶-fold faster than the 1-isomer (1.0 × 10¹⁰ s⁻¹ vs. 7.7 × 10³ s⁻¹ at 25°C) [1]. Furthermore, the thermal decomposition pathway of 3-acetoxy-2-naphthoic acid yields dibenzodisalicylide derivatives, whereas the 2-acetoxy-1-naphthoic acid isomer fails to produce this structurally distinct product class [2]. Substituting CAS 53855-64-4 with an unsubstituted naphthoyl chloride therefore forfeits both the mechanistic advantages conferred by the ortho-acetoxy group and access to downstream products requiring sequential deprotection after acylation.

Quantitative Differentiation Evidence for 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- (CAS 53855-64-4) vs. Closest Analogs


Conformational Control of Hydrolysis Mechanism: 3-Acetoxy vs. 1-Acetoxy-2-naphthoic Acid

The hydrolysis mechanism of 3-acetoxy-2-naphthoic acid (3AC2NA) proceeds via intramolecular general base catalysis, whereas the 1-acetoxy-2-naphthoic acid (1AC2NA) isomer follows an intramolecular nucleophilic attack pathway. This mechanistic divergence is governed by conformational dynamics: 3AC2NA undergoes acetoxy group rotation through a low-energy barrier of 3.8 kcal mol⁻¹ (interconversion rate ~1.0 × 10¹⁰ s⁻¹ at 25°C), while the equivalent rotation in 1AC2NA must surmount a 13 kcal mol⁻¹ peri-interaction energy wall, resulting in a dramatically slower rate of ~7.7 × 10³ s⁻¹ [1]. The 3-isomer's faster conformational equilibration facilitates water molecule positioning for general base-catalyzed hydrolysis, a feature not accessible to the sterically constrained 1-isomer.

Intramolecular catalysis Hydrolysis kinetics Conformational analysis Naphthoic acid derivatives

Thermal Decomposition Selectivity: Dibenzodisalicylide Formation from 3-Acetoxy- vs. 2-Acetoxy-naphthoic Acids

Upon heating within specific temperature ranges, 3-acetoxy-2-naphthoic acid (IIIf) yields dibenzodisalicylide derivatives (compounds IX and X), whereas 2-acetoxy-1-naphthoic acid (IIf) produces no dibenzodisalicylide, instead forming 2-hydroxy-1-(2′-naphthyl)-naphthoate (IIe) [1]. This demonstrates that the 2,3-substitution pattern on the naphthalene ring is a strict structural requirement for accessing the dibenzodisalicylide product class. The acid chloride form (CAS 53855-64-4) serves as the direct precursor to IIIf, placing this compound as a necessary intermediate for synthesizing this structurally unique scaffold.

Thermal decomposition Dibenzodisalicylide Naphthoic acid pyrolysis Chemoselectivity

Amine Acetylation Reactivity Profile: 3-Acetoxy-2-naphthoic Acid as a Mild Acetylating Agent vs. Conventional Acid Halides

3-Acetoxy-2-naphthoic acid functions as a mild amine acetylating agent in ethanol at 25°C, exhibiting second-order rate constants (kN) that are sensitive to steric and polar effects of the attacking amine [1]. Application of the Pavelich-Taft correlation yields a polar sensitivity parameter ρ* = −1.39 and a steric sensitivity parameter δ = 1.92, indicating that the reaction center is more sterically crowded than that for methyl ester hydrolysis [1]. Representative kN values include: butylamine 5.22 × 10⁻² M⁻¹ s⁻¹, hexylamine 1.10 × 10⁻² M⁻¹ s⁻¹, dodecylamine 1.30 × 10⁻² M⁻¹ s⁻¹, cyclohexylamine 1.08 × 10⁻² M⁻¹ s⁻¹, diethylamine 1.12 × 10⁻³ M⁻¹ s⁻¹, and ethanolamine 3.56 × 10⁻³ M⁻¹ s⁻¹ [1]. The intrinsic ethanolysis rate constant k₀ is 5.66 × 10⁻⁵ s⁻¹, demonstrating that aminolysis is the dominant pathway [1]. In contrast, conventional acid chlorides react violently and non-selectively with amines, offering no chemoselectivity between primary amines of differing steric bulk.

Amine acetylation Chemoselectivity Pavelich-Taft correlation Aspirin analog

Physicochemical Property Differentiation: LogP, Molecular Weight, and Hydrogen Bonding Capacity vs. Unsubstituted Naphthoyl Chlorides

CAS 53855-64-4 (C₁₃H₉ClO₃, MW = 248.66 g/mol) possesses a computed XLogP3 of 3.4 and a topological polar surface area (TPSA) of 43.4 Ų, with three hydrogen bond acceptor sites (the acetoxy carbonyl oxygen, the acetoxy ester oxygen, and the acid chloride carbonyl oxygen) and zero hydrogen bond donors [1]. In comparison, 2-naphthoyl chloride (C₁₁H₇ClO, MW = 190.63 g/mol) has a LogP of approximately 3.44 and a PSA of 17.07 Ų; 1-naphthoyl chloride has a reported LogP of approximately 3.22 . The acetoxy modification increases molecular weight by ~30%, introduces two additional hydrogen bond acceptors, and nearly triples the polar surface area while maintaining comparable lipophilicity.

Lipophilicity Drug-likeness Physicochemical properties Naphthoyl chloride comparison

Orthogonal Protection Strategy: Sequential Acylation-Deprotection Enabled by the 3-Acetoxy Group

The synthesis of N-(3-hydroxy-2-naphthoyl)melamine — a grounder for azoic dyeing — proceeds through 3-acetoxy-2-naphthoic anhydride (ANA), which is prepared in good yield from 3-acetoxy-2-naphthoic acid and thionyl chloride in the presence of pyridine [1]. The acid chloride (CAS 53855-64-4) is the activated intermediate in this transformation. The acetoxy group remains intact during acylation of melamine, and subsequent hydrolysis with 10% aqueous pyridine selectively removes the acetyl protecting group to reveal the free 3-hydroxy functionality required for diazonium salt coupling [1]. This orthogonal strategy — acylation at the acid chloride followed by deprotection of the masked phenol — is not achievable with 2-naphthoyl chloride or 1-naphthoyl chloride, which lack a protected nucleophilic site.

Orthogonal protection Acylation-deprotection 3-Hydroxy-2-naphthoyl derivatives Azoic dye synthesis

Procurement-Driven Application Scenarios for 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)- (CAS 53855-64-4)


Synthesis of Dibenzodisalicylide Scaffolds via Thermal Cyclization

CAS 53855-64-4 serves as the requisite acid chloride precursor to 3-acetoxy-2-naphthoic acid (IIIf), which upon controlled pyrolysis yields dibenzodisalicylide derivatives (IX and X). This product class is inaccessible from the 2-acetoxy-1-naphthoic acid isomer (IIf), making CAS 53855-64-4 the mandatory starting material for research groups targeting dibenzodisalicylide-based macrocycles or supramolecular hosts [1].

Chemoselective Acetylation of Structurally Diverse Amines

When converted to its parent acid form, CAS 53855-64-4 enables mild, chemoselective acetylation of primary amines over secondary amines in ethanol at 25°C, with a 47-fold rate preference for butylamine over diethylamine. This selectivity profile supports applications in peptide modification, prodrug synthesis, and selective functionalization of polyamino substrates where conventional acid chlorides would produce complex mixtures [2].

Orthogonal Acylation-Deprotection Routes to 3-Hydroxy-2-naphthoyl Amides for Azoic Dye Coupling

The acid chloride functionality of CAS 53855-64-4 reacts with amino-containing substrates (e.g., melamine) to form 3-acetoxy-2-naphthoyl amides. Subsequent hydrolysis with 10% aqueous pyridine selectively removes the acetyl protecting group to liberate the 3-hydroxy group, which can then couple with diazonium salts to generate azoic dyes on textile fibers. This sequential strategy is specifically demonstrated for N-(3-hydroxy-2-naphthoyl)melamine as a grounder in azoic dyeing [3].

Conformational-Dependent Hydrolysis Studies: Mechanistic Probe for Intramolecular Catalysis

The 3-acetoxy substitution pattern on the naphthoyl scaffold provides a well-characterized system for investigating intramolecular general base catalysis. The 3-isomer's conformational flexibility (interconversion barrier 3.8 kcal mol⁻¹) enables water molecule inclusion for general base-catalyzed hydrolysis, while the 1-isomer (barrier 13 kcal mol⁻¹) is sterically locked into a nucleophilic attack pathway. CAS 53855-64-4 is the direct precursor to 3AC2NA for researchers studying structure-mechanism relationships in intramolecularly catalyzed ester hydrolysis [4].

Quote Request

Request a Quote for 2-Naphthalenecarbonyl chloride, 3-(acetyloxy)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.